4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Transformation of 1,3-Azoles
1,3-Azoles, including thiazoles, are crucial in the development of compounds with significant chemical and biological activities. The review by Abdurakhmanova et al. (2018) systematizes methods for synthesizing 4-phosphorylated 1,3-azoles and explores their insecticidal, anti-blastic, sugar-lowering, and other activities, highlighting the importance of azole derivatives in medicinal chemistry and agriculture Abdurakhmanova et al., 2018.
Chemistry of Heterocyclic Compounds
Gomaa and Ali (2020) reviewed the use of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones as building blocks for synthesizing heterocyclic compounds, including thiazoles. This underscores the versatility of certain core structures in synthesizing a wide array of biologically active heterocycles, suggesting potential routes for synthesizing and exploring the activities of compounds like 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine Gomaa & Ali, 2020.
Biological Potential of 1,3-Thiazolidin-4-ones
Santos et al. (2018) focused on the synthesis and the vast biological potential of 1,3-thiazolidin-4-one derivatives, which are known for their pharmacological importance. This review presents the historical and synthetic development of these compounds and their green synthesis methodologies, suggesting a promising future for derivatives in medicinal chemistry Santos et al., 2018.
Genotoxic Hazards of Azo Pigments and Other Colorants
Møller and Wallin (2000) discussed the genotoxic and carcinogenic potential of azo pigments related to 1-phenylazo-2-hydroxynaphthalene. Although not directly related, this study provides insight into the structural considerations and biological implications of naphthalene derivatives, which could be relevant for assessing the safety of related compounds Møller & Wallin, 2000.
Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design
Roszczenko et al. (2022) summarized data on new 4-thiazolidinone-bearing hybrid molecules with potential anticancer activity. This review underscores the application of molecular hybridization methodologies in designing small molecules as anticancer agents, which could suggest strategies for exploring the anticancer potential of this compound Roszczenko et al., 2022.
Mechanism of Action
Target of Action
The primary target of 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is tubulin , a key component of the cytoskeleton in eukaryotic cells . Tubulin consists of α- and β-tubulin heterodimers and is involved in many essential cellular processes, such as formation and maintenance of cell shape, cell signaling, secretion, intracellular transport, and cell division .
Mode of Action
This compound interacts with tubulin by inhibiting its polymerization . This interaction disrupts the microtubule dynamics, which can arrest the dividing cell in the G2/M phase of the cell cycle . Molecular modeling studies suggest that the compound probably binds to the colchicine site of tubulin .
Biochemical Pathways
The inhibition of tubulin polymerization affects the microtubule-formed mitotic spindle, which guides replicated chromosomes to separate equally to the two daughter cells during eukaryotic cell division . Interruption of this process can lead to apoptotic cell death .
Result of Action
The result of the action of this compound is the induction of cell cycle arrest at the G2/M phase and cell apoptosis, particularly in cancer cell lines like MCF-7 and HepG2 . This leads to a decrease in the proliferation of these cancer cells .
Biochemical Analysis
Biochemical Properties
It’s structurally similar to other compounds that have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and can vary widely.
Cellular Effects
Structurally similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s structurally similar to other compounds that exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-13-7-6-10(12-8-18-14(15)16-12)9-4-2-3-5-11(9)13/h2-8H,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZGNIZGIRORJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.